1-(4-Bromoanilino)cyclohexanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromoanilino)cyclohexanecarbonitrile is an organic compound with the molecular formula C13H15BrN2 It is a derivative of cyclohexanecarbonitrile, where the hydrogen atom on the aniline ring is substituted with a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromoanilino)cyclohexanecarbonitrile typically involves the reaction of 4-bromoaniline with cyclohexanecarbonitrile under specific conditions. One common method is the nucleophilic substitution reaction, where 4-bromoaniline reacts with cyclohexanecarbonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromoanilino)cyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The bromine atom on the aniline ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromoanilino)cyclohexanecarbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromoanilino)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The bromine atom on the aniline ring can participate in halogen bonding, while the nitrile group can engage in hydrogen bonding or other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Morpholinyl)cyclohexanecarbonitrile
- 1-(Cyclohexylamino)cyclohexanecarbonitrile
- 1-(Dimethylamino)cyclohexanecarbonitrile
Uniqueness
1-(4-Bromoanilino)cyclohexanecarbonitrile is unique due to the presence of the bromine atom on the aniline ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The bromine atom can enhance the compound’s ability to participate in specific interactions, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C13H15BrN2 |
---|---|
Molekulargewicht |
279.18 g/mol |
IUPAC-Name |
1-(4-bromoanilino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H15BrN2/c14-11-4-6-12(7-5-11)16-13(10-15)8-2-1-3-9-13/h4-7,16H,1-3,8-9H2 |
InChI-Schlüssel |
GHSVLMPBBRJBIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C#N)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.